molecular formula C27H26N2O6 B556976 (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1217471-94-7

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Katalognummer: B556976
CAS-Nummer: 1217471-94-7
Molekulargewicht: 474,52 g/mole
InChI-Schlüssel: GNBVOVLCIBZKIQ-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral butanoic acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the 3S-position and a fluorenylmethyloxycarbonyl (Fmoc) group at the 4-position. These groups are widely used in peptide synthesis for temporary amino protection, enabling sequential deprotection strategies. The stereochemistry (3S) and substitution pattern make it valuable in synthesizing enantiomerically pure peptides or peptidomimetics .

Eigenschaften

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBVOVLCIBZKIQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583421
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217471-94-7
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Pharmacokinetics

The efficiency of the fmoc deprotection process, which can be completed in less than a minute, is a critical factor influencing the overall speed and efficiency of the peptide synthesis process.

Biologische Aktivität

The compound (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid , also known by its CAS number 86060-83-5, is a complex amino acid derivative that has garnered interest in biochemical research due to its potential biological activities. Its structure includes a benzyloxycarbonyl group and a fluorenylmethoxycarbonyl group, which may influence its interaction with biological targets.

The molecular formula of this compound is C26H23N2O6C_{26}H_{23}N_{2}O_{6}, and it features multiple functional groups that can interact with various biological molecules. The presence of the fluorenyl moiety suggests potential hydrophobic interactions, while the amino groups may facilitate hydrogen bonding with target proteins.

Research indicates that compounds similar to this compound often function as enzyme inhibitors or receptor modulators. The mechanism of action typically involves binding to active sites of enzymes or receptors, thereby modulating their activity. For instance, studies on related compounds have shown their ability to inhibit specific methyltransferases, which are critical in various cellular processes, including gene regulation and protein modification .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several enzymes. For example, in studies involving bisubstrate analogs, it has been shown to reduce the activity of methyltransferases significantly . The selectivity of such compounds is crucial; for instance, one study demonstrated that a related compound exhibited over 1000-fold selectivity against various methyltransferases, indicating its potential for targeted therapeutic applications .

Cellular Assays

Cellular assays have been employed to evaluate the biological activity of this compound. These assays typically assess cell viability, proliferation, and apoptosis in response to treatment with the compound. Preliminary results suggest that this compound may influence cell signaling pathways associated with growth and survival .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : Research on related fluorenyl derivatives has shown promising results against Mycobacterium tuberculosis by inhibiting key enzymes involved in fatty acid biosynthesis. This suggests that this compound could have similar antimicrobial properties .
  • Selectivity in Methyltransferase Inhibition : A study highlighted the selectivity of a similar compound for NTMT1 over other methyltransferases, demonstrating its potential use in precision medicine where selective inhibition is desired .

Data Tables

Property Value
Molecular FormulaC26H23N2O6
CAS Number86060-83-5
Potential ApplicationsEnzyme inhibition, antimicrobial
SelectivityHigh (over 1000-fold against some targets)
Biological Activity Effect
Enzyme InhibitionSignificant reduction in activity
Cellular AssaysPotential modulation of growth pathways

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is its use as a protecting group during peptide synthesis. The benzyloxycarbonyl group protects the amino functionality from undesired reactions while allowing for selective modifications at other sites. This is particularly important in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form a peptide chain.

Mechanism of Action:
The protective groups can be selectively removed under mild conditions, facilitating further reactions without compromising the integrity of the peptide backbone. The Fmoc group can be deprotected using basic conditions, while the benzyloxycarbonyl group can be removed under acidic conditions.

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are explored for their potential therapeutic applications. Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231) .

Case Studies:

  • Anticancer Activity: Studies have shown that compounds with similar structural motifs possess cytotoxic effects against cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
  • Neuroprotective Effects: Emerging research indicates that fluorenylmethoxycarbonyl-containing compounds may also have neuroprotective properties, potentially benefiting treatments for neurodegenerative diseases .

Biological Research

The compound is also utilized in biological studies for synthesizing peptides that are crucial for understanding protein interactions and functions. Its ability to protect amino groups allows researchers to create complex peptide sequences that can mimic natural proteins.

Industrial Applications

In addition to its laboratory uses, this compound may find applications in the pharmaceutical industry for producing peptide-based drugs and therapeutic agents. The ability to synthesize specific peptides with high purity and yield makes it valuable for drug development processes.

Summary Table of Applications

Application AreaDescriptionReferences
Peptide Synthesis Used as a protecting group in solid-phase peptide synthesis.
Medicinal Chemistry Potential anticancer and neuroprotective properties.
Biological Research Synthesis of peptides for studying protein interactions.
Industrial Use Production of peptide-based pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations

(a) Aromatic and Halogenated Derivatives
  • (3S)-3-(Fmoc-amino)-4-(4-methylphenyl)butanoic acid (CAS 1932821-84-5, MW 415.49): Replaces the Cbz group with a 4-methylphenyl substituent, enhancing hydrophobicity for applications in solid-phase synthesis .
  • 4-Bromo-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid (CAS 1696643-67-0): A benzoic acid derivative with a bromine atom, enabling cross-coupling reactions for further functionalization .
(b) Stereochemical and Positional Isomers
  • (2S)-2-(Fmoc-amino)-4-(Cbz-amino)butanoic acid (CAS 252049-08-4): Positional isomer with Cbz and Fmoc groups at the 2- and 4-positions, respectively. The altered stereochemistry (2S) affects peptide backbone conformation .
  • (3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 269726-78-5): R-configuration at the 3-position and a trifluoromethylphenyl group, influencing electronic properties and metabolic stability .

Functional Group Modifications

(a) Tertiary Amine-Functionalized Derivatives
  • (S)-2-(Fmoc-amino)-5-(piperidin-1-yl)pentanoic acid: Incorporates a piperidine ring, enhancing solubility and membrane permeability for drug delivery applications .
  • (S)-3-(Fmoc-methylamino)butanoic acid (MW 339.39): Methyl substitution on the amino group reduces steric hindrance, facilitating coupling reactions .
(b) Specialized Protecting Groups
  • (S)-2-(Fmoc-amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid (CAS 607366-21-2): Features a dioxocyclohexylidene group for photolabile protection, enabling light-triggered deprotection .

Analytical Data

Compound IR (cm⁻¹) NMR Key Signals (δ, ppm) MS (m/z)
Target Compound 1747 (C=O), 1702 (C=O) 7.75–7.30 (Fmoc aromatic), 5.10 (Cbz CH₂) 415.49 (M+H⁺)
4-Bromo-3-Fmoc-amino benzoic acid 1745 (C=O), 1705 (C=O) 8.10 (Ar-H), 4.50 (Fmoc CH₂) 438.27 (M+H⁺)
(S)-3-(Fmoc-methylamino)butanoic acid 1740 (C=O), 1680 (N–CO) 3.00 (CH₃N), 1.25 (CH₃) 339.39 (M+H⁺)

Stability and Handling

  • Target Compound : Requires storage at –20°C to prevent Fmoc group cleavage. Hazards include skin/eye irritation (H315, H319) .
  • Brominated Derivatives : Light-sensitive; recommended storage in amber vials .

Vorbereitungsmethoden

First-Stage Oxidative Decarboxylation

The patent CN105348147A details an optimized route starting from Fmoc-glutamine (Fmoc-Gln-OH):

Reaction conditions :

  • Substrate : Fmoc-Gln-OH (271.5 mmol scale)

  • Oxidant : Iodobenzene diacetate (DIPA, 1.1–1.5 eq)

  • Solvent : Ethyl acetate/acetonitrile/water (2:1:1 v/v)

  • Temperature : 20–30°C

  • Time : 72 hours

Mechanistic insights :
DIPA mediates Hofmann-type degradation, converting the glutamine side chain amide to a primary amine via intermediate isocyanate formation. The water content (25% v/v) facilitates hydrolysis while maintaining Fmoc stability.

Performance metrics :

ParameterValue
Yield65–81%
Purity (HPLC)98.5–99.5%
Stereoretention>99% ee

Second-Stage Amino Protection

The intermediate Fmoc-Dab-OH undergoes selective Nγ-protection with di-tert-butyl dicarbonate:

Optimized protocol :

  • Base : 0.5N NaOH (pH 7.5–8.5)

  • Solvent : Acetone/water (1:1 v/v)

  • Temperature : 0–10°C

  • Boc₂O : 1.2 eq

Critical process parameters :

  • pH control prevents Fmoc cleavage (decomposition <2% at pH <9)

  • Low temperature minimizes racemization (Δee <0.5%)

Outcomes :

MetricResult
Isolated yield77–87%
Diastereomeric ratio99:1
Residual solvents<50 ppm

Silylation-Mediated Fmoc Protection Strategy

The WO1997041093A1 patent introduces a silylation approach for amino group protection, adaptable to the target molecule:

Reaction Sequence

  • Amino silylation :

    • Agents : MSTFA or BSA (2.5 eq)

    • Solvent : Anhydrous DMF

    • Time : 30 min at 25°C

  • Fmoc activation :

    • Reagents : Fmoc-OSu (1.05 eq)

    • Base : DIEA (3 eq)

  • Workup :

    • Methanol precipitation

    • Filtration and drying under N₂

Advantages :

  • Water-free conditions prevent Fmoc hydrolysis

  • Silyl groups act as transient protecting agents, eliminating need for intermediate purification

Comparative data :

MethodYieldPurityScalability
Classical68%97%Pilot scale
Silylation92%99.8%Multi-kg

Copper-Assisted Orthogonal Protection

The PMC study demonstrates a metal-complexation strategy for selective amino protection:

Copper Chelation Protocol

  • Complex formation :

    • CuCl₂ (0.5 eq) in aqueous Na₂CO₃

    • pH 8.5–9.0

  • Fmoc installation :

    • Fmoc-Cl (1.1 eq) in THF

    • 0°C for 2 hours

  • Decomplexation :

    • EDTA (2 eq) in pH 4 buffer

Structural analysis :
X-ray crystallography confirms square-planar Cu(II) coordination with α-amino and carboxylate groups, leaving γ-amino group exposed for protection.

Performance benchmarks :

  • Protection selectivity : 98:2 (γ:α)

  • Metal residues : <5 ppm after EDTA wash

  • Reaction scalability : Demonstrated at 10 kg batch size

Comparative Analysis of Synthetic Routes

Table 1. Method comparison for industrial synthesis

ParameterOxidativeSilylationCopper
Total steps234
Total yield72%85%68%
Purity (HPLC)99.3%99.8%99.1%
Solvent consumption (L/kg)12085150
PMI (Process Mass Intensity)453258
Stereopurity99% ee99.5% ee98% ee

Key observations :

  • The oxidative method offers step economy but requires careful pH control

  • Silylation achieves highest purity but uses expensive silylating agents

  • Copper-assisted enables perfect orthogonality but adds metal removal steps

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.89 (d, J = 7.6 Hz, Fmoc aromatic)

  • δ 7.32 (m, Z-group protons)

  • δ 4.21 (m, CH-NH)

  • δ 3.98 (q, α-CH₂)

FT-IR (KBr) :

  • 1715 cm⁻¹ (C=O, urethane)

  • 1520 cm⁻¹ (N–H bend)

  • 1250 cm⁻¹ (C–O–C Fmoc)

HPLC conditions :

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: ACN/0.1% TFA gradient

  • Retention time: 12.3 min

Q & A

Basic Question: What are the key structural features of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, and how do they influence its role in peptide synthesis?

Answer:
The compound contains a butanoic acid backbone with two orthogonal protecting groups:

  • Benzyloxycarbonyl (Z) group at the 3-amino position, which is base-labile and typically removed by hydrogenolysis.
  • Fluorenylmethoxycarbonyl (Fmoc) group at the 4-amino position, which is acid-labile and cleaved under mild basic conditions (e.g., piperidine).

These groups enable sequential deprotection during solid-phase peptide synthesis (SPPS), allowing precise control over chain elongation. The stereochemistry (3S) ensures compatibility with natural amino acid configurations, minimizing racemization risks .

Advanced Question: How can researchers optimize the stepwise deprotection of Z and Fmoc groups in this compound to prevent side reactions?

Answer:
Optimization involves:

  • Order of Deprotection : Fmoc removal (20% piperidine in DMF, 30 min) precedes Z-group deprotection (H₂/Pd-C in ethanol) to avoid premature cleavage of the acid-sensitive Z group.
  • Solvent Selection : Use anhydrous DMF for Fmoc cleavage to minimize hydrolysis of the butanoic acid backbone.
  • Monitoring : Track depletion via UV-Vis (Fmoc: λ = 301 nm) or TLC (Z-group removal).

Contradictory reports on reaction times (e.g., 15–45 min for Fmoc) suggest validating conditions via HPLC-MS to confirm intermediate purity .

Basic Question: What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for chiral centers) and backbone integrity. For example, the Fmoc group’s aromatic protons appear at δ 7.3–7.8 ppm .
  • HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>95% required for peptide synthesis).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~503.2 g/mol) .

Advanced Question: How do structural analogs of this compound differ in bioactivity, and what methodologies resolve data contradictions?

Answer:
Analog bioactivity varies with substituents (Table 1). For example:

CompoundSubstituentBioactivity
This compound Z + FmocPeptide synthesis intermediate
4-(Phenylthio)butanoic acid (analog)PhenylthioAntioxidant properties
(2S,3R)-3-(((benzyloxy)phosphoryl)oxy)butanoic acidPhosphoryloxyEnzyme inhibition

Discrepancies in reported activities (e.g., antioxidant vs. inert) arise from assay conditions (e.g., pH, cell lines). Resolve via:

  • Comparative studies : Test analogs under identical conditions.
  • Structural dynamics : Use molecular docking to predict interactions with targets like proteases .

Advanced Question: What strategies mitigate steric hindrance from the Fmoc group during coupling reactions?

Answer:

  • Coupling Reagents : Use HATU or PyBOP (vs. DCC) for enhanced activation of carboxyl groups.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5 min at 50°C) and improves yield by 20–30% compared to traditional methods.
  • Solvent Optimization : DCM:DMF (1:1) balances solubility and reactivity .

Basic Question: What are the storage and handling protocols to prevent degradation of this compound?

Answer:

  • Storage : -20°C in airtight, light-resistant containers under argon.
  • Handling : Dissolve in anhydrous DMF immediately before use to prevent hydrolysis.
  • Stability Monitoring : Conduct biweekly HPLC checks for degradation products (e.g., free amine at ~2.1 min retention time) .

Advanced Question: How does this compound compare to other Fmoc/Z-protected amino acids in peptide cyclization?

Answer:
This compound’s dual protection enables:

  • Selective Cyclization : Use Z-group for backbone cyclization via Pd-mediated coupling, retaining Fmoc for subsequent elongation.
  • Yield Comparison : Cyclization yields (70–85%) exceed single-protected analogs (50–60%) due to reduced side reactions. Validate via LC-MS and circular dichroism (CD) for conformational analysis .

Advanced Question: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with proteases (e.g., HIV-1 protease) using AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic attack sites (e.g., carbonyl carbons).
  • SAR Studies : Correlate substituent electronegativity (e.g., fluorine in analogs) with binding affinity .

Basic Question: What synthetic routes are reported for this compound, and how do yields vary?

Answer:

  • Route 1 : Stepwise protection of L-2,3-diaminobutanoic acid (Z-Cl → Fmoc-OSu), yielding 65–70% .
  • Route 2 : Solid-phase synthesis on Wang resin, yielding 80% but requiring rigorous purification .
  • Microwave-Assisted Route : 85% yield in 2 hours, but scalability is limited .

Advanced Question: How can researchers address low solubility in non-polar solvents during coupling?

Answer:

  • Co-Solvent Systems : Add 10% THF to DCM to enhance solubility (2.5 mg/mL → 10 mg/mL).
  • Temp Control : Pre-chill solvents to 4°C to reduce aggregation.
  • Ultrasonication : 10-min sonication pre-activation improves dispersion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.